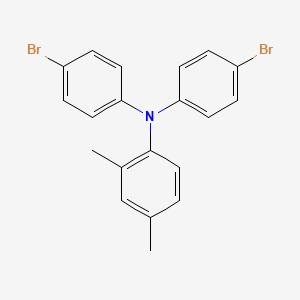

N,N-Bis(4-bromophenyl)-2,4-dimethylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of multiple aromatic rings (from the phenyl groups) and the bromine atoms. The exact structure would depend on the specific arrangement of these groups .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the bromine atoms, which are often involved in electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, it might have a relatively high molecular weight and could exhibit significant intermolecular interactions due to the presence of the aromatic rings and bromine atoms .

Scientific Research Applications

Synthesis and Reactivity : N,N-Bis(4-bromophenyl)-2,4-dimethylaniline compounds have been synthesized and used in various chemical reactions. For example, synthesis of related bis-aniline compounds and their reactivity in different conditions have been explored in several studies (Liang, 2004), (Bırıcık et al., 2007).

Catalytic Applications : These compounds have been used in catalytic applications, such as in palladium-catalyzed syntheses of secondary arylamines (Mu Lin-ping, 2008).

Optical and Electronic Properties : Studies have explored the one- and two-photon optical properties of donor-acceptor molecules containing related compounds, indicating potential applications in photonics and electronics (Collings et al., 2009).

Inhibition and Corrosion Studies : Certain bis-aniline compounds have been studied for their inhibition ability on carbon steel corrosion, suggesting applications in materials protection and engineering (Jafari & Sayın, 2015).

Antioxidant Properties : Derivatives of bis-aniline compounds have been synthesized and evaluated for their antioxidant properties, which could have implications in pharmacology and biochemistry (Balaydın et al., 2010).

Electrochemical Studies : Electrochemical studies of cation radicals derived from related compounds have been conducted, which are relevant to understanding electrochemical processes in various applications (Oyama & Higuchi, 2002).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N,N-bis(4-bromophenyl)-2,4-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Br2N/c1-14-3-12-20(15(2)13-14)23(18-8-4-16(21)5-9-18)19-10-6-17(22)7-11-19/h3-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULWMMKSEOZHND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Bis(4-bromophenyl)-2,4-dimethylaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B565786.png)

![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol](/img/structure/B565788.png)

![(5R)-2,2,8,8,9,9-Hexamethyl-3,3-diphenyl-5-[3-(trimethylsilyl)-2-propyn-1-yl]-4,7-ddioxa-3,8-disilad](/img/no-structure.png)

![Tert-butyl-[(E,3R)-1-iodopent-1-en-3-yl]oxy-diphenylsilane](/img/structure/B565791.png)

![(2R)-2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B565794.png)